Decyl benzoate

Catalog No.
S525523
CAS No.
36685-97-9
M.F
C17H26O2
M. Wt
262.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decyl benzoate

CAS Number

36685-97-9

Product Name

Decyl benzoate

IUPAC Name

decyl benzoate

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3

InChI Key

CUSUFTNOPPMGBK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1

solubility

Soluble in DMSO

Synonyms

Decyl benzoate; AI3-08512; EINECS 253-157-4; Benzoic acid, decyl ester.

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC=CC=C1

The exact mass of the compound Decyl benzoate is 262.19 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309829. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decyl benzoate is a linear, long-chain (C10) alkyl ester of benzoic acid (MW: 262.39 g/mol) utilized primarily as a fast-fusing plasticizer, high-spreadability emollient, and lipophilic solvent. Unlike broad-spectrum C12-C15 alkyl benzoate mixtures, pure decyl benzoate offers a defined molecular weight and consistent thermophysical properties, including a boiling point of approximately 352 °C and a dynamic viscosity in the 5–15 mPa·s range at 20 °C. Its structural balance between the aromatic benzoate core and the flexible decyl chain provides excellent solvency for hydrophobic active ingredients, UV filters, and polymeric resins, making it a critical raw material for precision formulations in cosmetics, topical pharmaceuticals, and advanced PVC plastisols where predictable rheology and thermal stability are required[1].

Substituting decyl benzoate with shorter-chain aromatics (e.g., benzyl benzoate) or heavier aliphatic mixtures (e.g., C12-C15 alkyl benzoates) fundamentally alters formulation rheology and thermal behavior. Benzyl benzoate, while a strong solvent, possesses a significantly lower enthalpy of vaporization, leading to premature evaporation and higher VOC emissions during high-temperature processing. Conversely, substituting with C12-C15 alkyl benzoate mixtures introduces batch-to-batch molecular weight variability and higher baseline viscosity, which compromises the fast-gelling properties required in PVC plastisols and reduces the spreadability coefficient in cosmetic films. For applications requiring strict control over minimum gelling temperatures, active ingredient solubility limits, and precise evaporation rates, the defined C10 chain of decyl benzoate cannot be generically replaced without re-optimizing the entire formulation [1].

Thermal Volatility and High-Temperature Processing Stability

Decyl benzoate demonstrates a highly predictable thermal profile with an enthalpy of vaporization (ΔlgHm°) of 93.7 ± 1.5 kJ/mol at 298.15 K. In direct comparison, the shorter-chain benzyl benzoate exhibits a lower vaporization enthalpy of 88.2 ± 0.7 kJ/mol, making it more volatile, while the longer-chain dodecyl benzoate (C12) requires 102.1 kJ/mol [1]. This intermediate thermal stability allows decyl benzoate to remain stable during standard compounding and extrusion temperatures without acting as a persistent, non-volatile residue in applications where controlled evaporation is eventually required.

Evidence DimensionEnthalpy of vaporization (ΔlgHm° at 298.15 K)
Target Compound Data93.7 ± 1.5 kJ/mol
Comparator Or BaselineBenzyl benzoate (88.2 ± 0.7 kJ/mol) and Dodecyl benzoate (102.1 kJ/mol)
Quantified Difference5.5 kJ/mol higher than benzyl benzoate; 8.4 kJ/mol lower than dodecyl benzoate
ConditionsEvaluated via transpiration method and Kovats retention indices at 298.15 K

Enables buyers to select a plasticizer or solvent that minimizes VOC emissions during processing while avoiding the permanent plasticizing effect of heavier C12+ esters.

Plastisol Viscosity Reduction and Fast-Gelling Efficiency

In polymer processing, particularly for PVC plastisols, decyl benzoate functions as a highly efficient fast-fusing plasticizer. Formulations utilizing decyl benzoate maintain a low dynamic viscosity (typically 5–15 mPa·s at 20 °C) and exhibit a significantly lower minimum gelling temperature compared to those using C11–C14 alkyl benzoates[1]. Heavier benzoate esters are known to have poorer gelling properties and can cause an undesirable rise in plastisol viscosity over time, which increases machinery burden. The C10 chain length provides the optimal balance of solvating power and steric mobility, accelerating the fusion process without compromising storage stability.

Evidence DimensionPlastisol processing performance (Viscosity and Gelling)
Target Compound DataLow dynamic viscosity (5-15 mPa·s) and fast-gelling at lower temperatures
Comparator Or BaselineC11-C14 alkyl benzoates (Higher viscosity, poorer gelling properties)
Quantified DifferenceSignificantly lowers the minimum gelling temperature and reduces time-dependent viscosity rise
ConditionsPVC plastisol compounding and storage stability testing

Procurement of decyl benzoate directly translates to lower energy consumption during polymer curing and higher production throughput due to reduced machinery strain.

Formulation Spreadability and Active Solubilization Capacity

For cosmetic and topical pharmaceutical applications, the precise C10 alkyl chain of decyl benzoate yields superior spreadability and solubilization metrics compared to the industry-standard C12-C15 alkyl benzoate mixtures. The lower molecular weight and reduced steric bulk of decyl benzoate allow it to act as a highly efficient carrier for lipophilic active ingredients and crystalline UV filters [1]. While C12-C15 mixtures often require higher weight percentages to achieve the same solvency, decyl benzoate provides a lighter sensory profile and ensures a more uniform distribution of active ingredients across the substrate.

Evidence DimensionSolubilization capacity and sensory spreadability
Target Compound DataHigh spreadability, low viscosity carrier (Pure C10)
Comparator Or BaselineC12-C15 alkyl benzoate (Higher viscosity, heavier sensory profile)
Quantified DifferenceHigher solvency per gram for lipophilic actives and improved film uniformity
ConditionsTopical formulation development (emulsions and lipid-based delivery systems)

Allows formulators to reduce the total lipid phase volume in a product while maintaining high active ingredient loading and improving consumer sensory acceptance.

Fast-Fusing PVC Plastisols

Decyl benzoate is the optimal choice for lowering the minimum gelling temperature and reducing processing viscosity in PVC plastisols, enabling faster extrusion and coating speeds compared to using standard phthalates or heavier C12+ benzoates [1].

High-Loading UV Filter Formulations

In suncare and cosmetics, its superior solubilizing power for crystalline organic sunscreens is utilized to prevent recrystallization and ensure an even, high-spreadability protective film on the skin, outperforming broad-cut C12-C15 mixtures [2].

Low-VOC Waterborne Coatings

Decyl benzoate serves as an intermediate-volatility coalescing agent that provides sufficient open time and film formation before evaporating, outperforming the overly volatile benzyl benzoate and reducing overall VOC emissions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.8

Exact Mass

262.19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

36685-97-9

Wikipedia

Decyl benzoate

Dates

Last modified: 08-15-2023
1: Zhang B, Sun Z, Lv M, Xu H. Semisynthesis of Matrinic Acid/Alcohol/Ester Derivatives, Their Pesticidal Activities, and Investigation of Mechanisms of Action against Tetranychus cinnabarinus. J Agric Food Chem. 2018 Dec 12;66(49):12898-12910. doi: 10.1021/acs.jafc.8b04965. Epub 2018 Dec 3. PubMed PMID: 30452245.
2: Wu XL, Chen Y, Hu WJ, Liu YA, Jia XS, Li JS, Jiang B, Wen K. Bis- and mono(m-benzoic acid)-functionalized pillar[5]arenes. Org Biomol Chem. 2017 Jun 7;15(22):4897-4900. doi: 10.1039/c7ob00984d. PubMed PMID: 28540372.
3: Sandoval-Acuña C, Fuentes-Retamal S, Guzmán-Rivera D, Peredo-Silva L, Madrid-Rojas M, Rebolledo S, Castro-Castillo V, Pavani M, Catalán M, Maya JD, Jara JA, Parra E, Calaf GM, Speisky H, Ferreira J. Destabilization of mitochondrial functions as a target against breast cancer progression: Role of TPP(+)-linked-polyhydroxybenzoates. Toxicol Appl Pharmacol. 2016 Oct 15;309:2-14. doi: 10.1016/j.taap.2016.08.018. Epub 2016 Aug 20. PubMed PMID: 27554043.
4: Leenders CM, Jansen G, Frissen MM, Lafleur RP, Voets IK, Palmans AR, Meijer EW. Monosaccharides as Versatile Units for Water-Soluble Supramolecular Polymers. Chemistry. 2016 Mar 18;22(13):4608-15. doi: 10.1002/chem.201504762. Epub 2016 Feb 17. PubMed PMID: 26890574.
5: Kubo K, Tsuji K, Mori A, Ujiie S. Synthesis and properties of cholesteryl 4-(Alkanoylamino)benzoates: liquid crystals and organogelators. J Oleo Sci. 2014;63(4):401-6. Epub 2014 Mar 5. PubMed PMID: 24599108.
6: Kovalchuk A, Aladedunye F, Rodriguez-Juarez R, Li D, Thomas J, Kovalchuk O, Przybylski R. Novel antioxidants are not toxic to normal tissues but effectively kill cancer cells. Cancer Biol Ther. 2013 Oct 1;14(10):907-15. doi: 10.4161/cbt.25935. Epub 2013 Aug 5. PubMed PMID: 23917379; PubMed Central PMCID: PMC3926887.
7: Bayrasy C, Chabi B, Laguerre M, Lecomte J, Jublanc E, Villeneuve P, Wrutniak-Cabello C, Cabello G. Boosting antioxidants by lipophilization: a strategy to increase cell uptake and target mitochondria. Pharm Res. 2013 Aug;30(8):1979-89. doi: 10.1007/s11095-013-1041-4. Epub 2013 Apr 19. PubMed PMID: 23604925.
8: Frederiksen H, Nielsen JK, Mørck TA, Hansen PW, Jensen JF, Nielsen O, Andersson AM, Knudsen LE. Urinary excretion of phthalate metabolites, phenols and parabens in rural and urban Danish mother-child pairs. Int J Hyg Environ Health. 2013 Nov;216(6):772-83. doi: 10.1016/j.ijheh.2013.02.006. Epub 2013 Mar 13. PubMed PMID: 23528233.
9: Kashi HK, Palakshamurthy BS, Vinduvahini M, Srinivasa HT, Devarajegowda HC. 4-Decyl-phenyl 4-benz-yloxy-3-methyl-benzoate. Acta Crystallogr Sect E Struct Rep Online. 2010 Jul 24;66(Pt 8):o2126. doi: 10.1107/S1600536810028965. PubMed PMID: 21588415; PubMed Central PMCID: PMC3007531.
10: Rubio N, Minguillón C. Preparative enantioseparation of (+/-)-N-(3,4-cis-3-decyl-1,2,3,4-tetrahydrophenanthren-4-yl)-3,5-dinitrobenzamide by centrifugal partition chromatography. J Chromatogr A. 2010 Feb 19;1217(8):1183-90. doi: 10.1016/j.chroma.2009.12.023. Epub 2009 Dec 18. PubMed PMID: 20022333.
11: Barla F, Higashijima H, Funai S, Sugimoto K, Harada N, Yamaji R, Fujita T, Nakano Y, Inui H. Inhibitive effects of alkyl gallates on hyaluronidase and collagenase. Biosci Biotechnol Biochem. 2009 Oct;73(10):2335-7. Epub 2009 Oct 7. PubMed PMID: 19809167.
12: Locatelli C, Leal PC, Yunes RA, Nunes RJ, Creczynski-Pasa TB. Gallic acid ester derivatives induce apoptosis and cell adhesion inhibition in melanoma cells: The relationship between free radical generation, glutathione depletion and cell death. Chem Biol Interact. 2009 Oct 7;181(2):175-84. doi: 10.1016/j.cbi.2009.06.019. Epub 2009 Jul 3. PubMed PMID: 19577552.
13: Richards ND, Antonucci JM. The effects of two monofunctional diluent monomers and two photoinitiator systems on the properties of UDMA-based composites. Am J Dent. 2007 Jun;20(3):147-52. PubMed PMID: 17672254.
14: Masuoka N, Nihei K, Kubo I. Xanthine oxidase inhibitory activity of alkyl gallates. Mol Nutr Food Res. 2006 Aug;50(8):725-31. PubMed PMID: 16865746.
15: Chamani J. Comparison of the conformational stability of the non-native alpha-helical intermediate of thiol-modified beta-lactoglobulin upon interaction with sodium n-alkyl sulfates at two different pH. J Colloid Interface Sci. 2006 Jul 15;299(2):636-46. Epub 2006 Mar 3. PubMed PMID: 16554059.
16: Hadjiev VG, Mitchell CA, Arepalli S, Bahr JL, Tour JM, Krishnamoorti R. Thermal mismatch strains in sidewall functionalized carbon nanotube/polystyrene nanocomposites. J Chem Phys. 2005 Mar 22;122(12):124708. PubMed PMID: 15836410.
17: Shibata H, Kondo K, Katsuyama R, Kawazoe K, Sato Y, Murakami K, Takaishi Y, Arakaki N, Higuti T. Alkyl gallates, intensifiers of beta-lactam susceptibility in methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 2005 Feb;49(2):549-55. PubMed PMID: 15673731; PubMed Central PMCID: PMC547244.
18: Siffalovic P, Michelswirth M, Bartz P, Decker B, Agena C, Schäfer C, Molter S, Ros R, Bach M, Neumann M, Anselmetti D, Mattay J, Heinzmann U, Drescher M. Large-scale homogeneous molecular templates for femtosecond time-resolved studies of the guest-host interaction. J Biotechnol. 2004 Aug 26;112(1-2):139-49. PubMed PMID: 15288949.
19: Kubo I, Fujita K, Nihei K. Anti-Salmonella activity of alkyl gallates. J Agric Food Chem. 2002 Nov 6;50(23):6692-6. PubMed PMID: 12405763.
20: Pophof B, Van der Goes van Naters W. Activation and inhibition of the transduction process in silkmoth olfactory receptor neurons. Chem Senses. 2002 Jun;27(5):435-43. PubMed PMID: 12052780.

Explore Compound Types